REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.Cl[Si:12]([CH3:15])([CH3:14])[CH3:13].[Li+].CC([N-]C(C)C)C.C1COCC1.CCCCCCC>C1COCC1.CCOCC.Cl>[Br:1][C:2]1[C:7]2[CH:8]=[C:9]([Si:12]([CH3:15])([CH3:14])[CH3:13])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC2=C1C=CS2
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
THF heptane
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −70° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with sat'd aq NaHCO3 (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
WAIT
|
Details
|
left 4-bromo-2-(trimethylsilyl)benzothiophene (740 mg, 95%) as an amber oil
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=CC2=C1C=C(S2)[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |